molecular formula C5H6O5 B11922579 4-Methoxy-3,4-dioxobutanoic acid

4-Methoxy-3,4-dioxobutanoic acid

Cat. No.: B11922579
M. Wt: 146.10 g/mol
InChI Key: SGNNXFAXRHJHOE-UHFFFAOYSA-N
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Description

4-Methoxy-3,4-dioxobutanoic acid is an organic compound with the molecular formula C5H6O5 It is characterized by the presence of both methoxy and dioxobutanoic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-3,4-dioxobutanoic acid can be achieved through several methods. One common approach involves the reaction of methoxyacetic acid with oxalyl chloride, followed by hydrolysis. The reaction conditions typically include the use of an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to room temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3,4-dioxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: N-bromophthalimide in acetic acid medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted dioxobutanoic acids.

Scientific Research Applications

4-Methoxy-3,4-dioxobutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxy-3,4-dioxobutanoic acid involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of ribonuclease H in HIV-1 reverse transcriptase, which is crucial for the replication of the virus . This inhibition occurs through direct binding to the active site of the enzyme, preventing its normal function.

Comparison with Similar Compounds

Uniqueness: 4-Methoxy-3,4-dioxobutanoic acid is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and biological studies.

Properties

IUPAC Name

4-methoxy-3,4-dioxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O5/c1-10-5(9)3(6)2-4(7)8/h2H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNNXFAXRHJHOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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